molecular formula C8H12BNO4 B12053001 2-Allyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

2-Allyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B12053001
M. Wt: 197.00 g/mol
InChI Key: RKMASTMFHKLQNL-UHFFFAOYSA-N
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Description

2-Allyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boronic acid derivative known for its unique structure and reactivity. This compound is often referred to as a MIDA boronate, which is a class of boron-containing compounds that are widely used in organic synthesis due to their stability and versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of allylboronic acid with N-methyliminodiacetic acid (MIDA) under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like sodium carbonate to facilitate the formation of the boronate ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically heated to promote the formation of the desired boronate ester, followed by purification steps such as recrystallization or chromatography to isolate the product .

Chemical Reactions Analysis

Types of Reactions

2-Allyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Allyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active compounds and as a tool for studying enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and as a precursor for boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Allyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its ability to form stable boron-oxygen and boron-carbon bonds. This reactivity is exploited in various chemical transformations, where the compound acts as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved include the formation of boronate esters and the stabilization of transition states in catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Allyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its allyl group, which provides additional reactivity and versatility in chemical synthesis. This compound’s ability to participate in a wide range of reactions, including cross-coupling and oxidation-reduction processes, makes it a valuable tool in both academic and industrial research.

Properties

Molecular Formula

C8H12BNO4

Molecular Weight

197.00 g/mol

IUPAC Name

6-methyl-2-prop-2-enyl-1,3,6,2-dioxazaborocane-4,8-dione

InChI

InChI=1S/C8H12BNO4/c1-3-4-9-13-7(11)5-10(2)6-8(12)14-9/h3H,1,4-6H2,2H3

InChI Key

RKMASTMFHKLQNL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)CC=C

Origin of Product

United States

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